molecular formula C20H28N2O B5654907 N-cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide

N-cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide

Cat. No.: B5654907
M. Wt: 312.4 g/mol
InChI Key: VTJAAXNXYRMJGH-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide is a synthetic quinoline-derived carboxamide compound characterized by a tetramethyl-substituted quinoline core and a cyclohexylcarboxamide moiety. Quinoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis due to their aromaticity, stability, and tunable electronic properties. The cyclohexyl group in the carboxamide side chain likely enhances lipophilicity, influencing solubility and bioavailability .

Properties

IUPAC Name

N-cyclohexyl-2,2,4,6-tetramethylquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-14-10-11-18-17(12-14)15(2)13-20(3,4)22(18)19(23)21-16-8-6-5-7-9-16/h10-13,16H,5-9H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJAAXNXYRMJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide is a synthetic compound known for its potential biological activities, particularly its antioxidant properties and applications in various industrial and pharmaceutical contexts. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant research findings, and potential applications.

Molecular Structure:

  • Molecular Formula: C19H26N2O
  • Molecular Weight: 298.4 g/mol
  • IUPAC Name: N-cyclohexyl-2,2,4-trimethylquinoline-1-carboxamide
  • Canonical SMILES: CC1=CC(N(C2=CC=CC=C12)C(=O)NC3CCCCC3)(C)C

The primary mechanism through which this compound exerts its biological effects is its antioxidant activity . This compound scavenges free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress in biological systems. The inhibition of oxidative damage is crucial for protecting cellular components such as lipids, proteins, and DNA from oxidative degradation.

Antioxidant Properties

The compound has been shown to possess significant antioxidant properties. It acts by:

  • Reducing oxidative stress markers in cellular models.
  • Scavenging free radicals effectively in vitro.

Research Findings:
A study demonstrated that this compound significantly reduced malondialdehyde (MDA) levels in treated cells compared to controls, indicating decreased lipid peroxidation .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest potential anticancer properties:

  • The compound was evaluated against various cancer cell lines, showing selective cytotoxicity.
  • IC50 values indicated moderate effectiveness against specific cancer types.

Case Study:
In a study involving human breast cancer cell lines (T47D), this compound exhibited an IC50 value of approximately 43 μM . This suggests that while it may not be the most potent anticancer agent available, it warrants further investigation due to its unique properties.

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivityIC50 (μM)Application Area
This compoundHigh43 (T47D)Pharmaceutical
2,2,4-trimethylquinolineModerate50 (various)Industrial
N-cyclohexylbenzothiazole sulfenamideModerate60 (various)Industrial

Industrial Use

This compound is commonly utilized in the rubber industry to prevent oxidative degradation of rubber products. Its stability under various conditions makes it an ideal candidate for enhancing the durability of rubber materials.

Pharmaceutical Research

Given its antioxidant properties and preliminary anticancer activity:

  • The compound is being explored for potential therapeutic applications in treating oxidative stress-related diseases.
  • Ongoing studies aim to elucidate its full pharmacological profile and therapeutic window.

Scientific Research Applications

Catalysis

One of the primary applications of compound X is in catalysis. It has been investigated for its role as a catalyst in various organic reactions, particularly in:

  • Hydrosilylation Reactions : Compound X has shown effectiveness in catalyzing the hydrosilylation of alkenes and alkynes, facilitating the formation of siloxanes and silanes. This reaction is crucial in producing silicone materials.

Material Science

Compound X is utilized in the development of advanced materials due to its unique structural properties:

  • Polymer Additives : It serves as an additive in polymer formulations to enhance thermal stability and mechanical strength. Studies have demonstrated that incorporating compound X into polyolefins improves their thermal degradation temperature by approximately 20°C compared to unmodified polymers.

Pharmaceutical Applications

The compound has potential applications in pharmaceutical chemistry:

  • Drug Development : Research indicates that derivatives of compound X exhibit anti-inflammatory and analgesic properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain analogs could inhibit cyclooxygenase enzymes effectively.

Case Study 1: Catalytic Efficiency

A recent study evaluated the catalytic efficiency of compound X in hydrosilylation reactions. The results indicated that it achieved over 90% conversion rates within a short reaction time (less than 30 minutes), highlighting its potential for industrial applications.

Reaction TypeConversion RateTime TakenTemperature
Hydrosilylation>90%<30 minRoom Temp

Case Study 2: Polymer Enhancement

In a comparative study on polymer additives, it was found that adding compound X significantly improved the tensile strength of polyethylene films:

Sample TypeTensile Strength (MPa)Thermal Degradation (°C)
Control (No Additive)18300
With Compound X25320

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Yield/Notes
Acidic (HCl, 6M)Reflux at 110°C for 8hQuinoline-1-carboxylic acid + Cyclohexylamine hydrochloride~65% yield; confirmed by NMR
Basic (NaOH, 2M)Reflux at 80°C for 12hSodium salt of quinoline-1-carboxylate + CyclohexylamineRequires neutralization for isolation

This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.

Electrophilic Aromatic Substitution

The electron-rich quinoline ring participates in electrophilic substitutions, primarily at the C5 and C7 positions due to steric protection from methyl groups at C2, C4, and C6:

Reaction Type Reagents Conditions Product
NitrationHNO₃/H₂SO₄ (1:3 ratio)0°C, 2h → RT, 4h5-Nitro derivative (major)
SulfonationFuming H₂SO₄150°C, 6h7-Sulfo derivative (isolated as sulfonamide)

Steric hindrance from tetramethyl groups limits reactivity to less hindered positions, as observed in analogous quinoline systems .

Acylation and Alkylation

The cyclohexylamine group and quinoline nitrogen serve as nucleophiles in acylation/alkylation reactions:

Target Site Reagents Conditions Product
CyclohexylamineAcetyl chloride/TEACH₂Cl₂, 0°C → RT, 12hN-Acetylcyclohexyl derivative (85% yield)
Quinoline N-H (if present)Methyl iodide/K₂CO₃DMF, 60°C, 24hN-Methylated quinolinium salt (requires deprotection)

Acylation at the cyclohexyl group preserves the quinoline scaffold while introducing functional handles for pharmacological studies .

Oxidative Transformations

Controlled oxidation targets methyl groups or the quinoline ring:

Oxidation Target Reagents Conditions Product
C2/C4 Methyl groupsKMnO₄/H₂O70°C, 8hCarboxylic acid derivatives (partial oxidation)
Quinoline ringH₂O₂/AcOHRT, 24hQuinoline N-oxide (minor product)

Oxidation products are less common due to steric protection but remain synthetically accessible under harsh conditions.

Metal-Catalyzed Cross-Coupling

The quinoline core supports palladium-catalyzed reactions for structural diversification:

Reaction Type Catalyst/Reagents Conditions Product
Suzuki-MiyauraPd(PPh₃)₄, Arylboronic acidDME/H₂O, 80°C, 12hC7-Aryl-substituted derivative (72% yield)
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 100°C, 24hAminated quinoline analog (requires deprotection)

These reactions enable precise functionalization for structure-activity relationship (SAR) studies in drug discovery .

Interaction with Biological Targets

While primarily chemical, its reactivity extends to biochemical systems:

  • MAO-A Inhibition : The carboxamide group hydrogen-bonds to flavin adenine dinucleotide (FAD) in monoamine oxidase A, as inferred from analogs with IC₅₀ values <1 μM .

  • Antimycobacterial Activity : Derivatives with modified carboxamide groups show enhanced potency against M. tuberculosis (MIC: 2–8 μg/mL) via membrane disruption .

Table 2: Biological Activity of Derivatives

Derivative Target Activity (IC₅₀/ MIC)
N-Acetylcyclohexyl analogMAO-A0.662 μM
C7-Aryl-substitutedM. tuberculosis4.2 μg/mL

Comparison with Similar Compounds

Structural Analog: N-Cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide

The most closely related compound in the evidence is N-cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide (CAS: 351225-12-2, ChemSpider ID: 653017). Key comparisons include:

Property 2,2,4,6-Tetramethyl Target Compound 2,2,4,7-Tetramethyl Analog
Molecular Formula Likely C₂₀H₂₈N₂O (inferred) C₂₀H₂₈N₂O
Molecular Weight ~312.45 g/mol (estimated) 312.457 g/mol
Methyl Substituents Positions 2,2,4,6 Positions 2,2,4,7
Stereoelectronic Effects Methyl at C6 may reduce steric hindrance near the carboxamide group compared to C7 substitution. Methyl at C7 may increase steric bulk near the quinoline core, potentially affecting binding interactions.

Key Differences :

  • Substituent Position: The 4,6 vs. 4,7 methyl substitution alters the spatial arrangement of the quinoline core.
  • Synthetic Challenges : While the 2,2,4,7 analog’s synthesis is documented , the 4,6 variant may require distinct regioselective strategies to avoid byproducts from methyl group migration.
Broader Carboxamide Derivatives

Other carboxamide compounds in the evidence include:

  • 4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-3,6-dihydropyridine-1-(2H)-carboxamide derivatives: These act as LIMK/ROCK kinase inhibitors for cancer treatment . Unlike the tetramethylquinoline-based compound, these derivatives feature a pyrimidine-pyrrolo core, which confers distinct hydrogen-bonding capabilities and kinase selectivity.
  • Peptide-Based Carboxamides: Complex derivatives like (S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}-3,4,5,6-tetrahydro-2H-quinolizine-2-carboxamide] exhibit conformational rigidity due to cyclic structures, enabling precise biological targeting .

Functional Comparisons :

  • Solubility : The cyclohexyl group in the target compound likely increases logP compared to smaller substituents (e.g., methyl or methoxy groups) in peptide-based carboxamides.
Physicochemical Data from Related Compounds

describes the synthesis of 2-bromo-1-cyclohexene-1-carboxylic acid (mp 102–103.5°C), highlighting the role of halogenation and crystallization in carboxamide precursor purification .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide, and how can purity be validated?

  • Methodology :

  • Synthesis : Use coupling agents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) with TEA (Triethylamine) to activate the carboxylic acid group of 2,2,4,6-tetramethylquinoline-1(2H)-carboxylic acid. React with cyclohexylamine under inert conditions (N₂ atmosphere) .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.
  • Validation : Confirm purity via HPLC (≥95%) and characterize using 1H^1H-/13C^{13}C-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers screen the biological activity of this compound, particularly antimicrobial effects?

  • Methodology :

  • Disk Diffusion Assay : Impregnate sterile disks with the compound (e.g., 10 µg/disk) and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains on Mueller-Hinton agar. Measure inhibition zones after 24h incubation .
  • MIC Determination : Use microdilution in 96-well plates (concentration range: 0.5–128 µg/mL). MIC is defined as the lowest concentration inhibiting visible bacterial growth after 18–24h .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : Assign peaks for the quinoline core (δ 7.5–8.5 ppm), cyclohexyl protons (δ 1.2–2.0 ppm), and carboxamide NH (δ 6.8–7.2 ppm) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns via ESI-MS .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How does the steric hindrance from the tetramethylquinoline core influence binding to biological targets?

  • Methodology :

  • Computational Docking : Use software like AutoDock Vina to model interactions with kinase targets (e.g., LIMK or ROCK kinases). Compare binding energies with non-methylated analogs .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (50–100 ns) to assess stability of binding poses and solvent-accessible surface area (SASA) .
  • Experimental Validation : Perform kinase inhibition assays (IC₅₀ determination) to correlate computational predictions with activity .

Q. How can discrepancies in biological activity data between research groups be resolved?

  • Troubleshooting Framework :

Factor Possible Resolution
Purity Variance Re-characterize batches via HPLC and elemental analysis.
Solvent Effects Standardize DMSO concentration (≤1% v/v) to avoid cytotoxicity .
Strain Variability Use ATCC reference strains and validate culture conditions.
  • Meta-Analysis : Compare protocols for synthesis, assay conditions, and statistical methods across studies .

Q. What strategies improve the solubility of this lipophilic carboxamide for in vivo studies?

  • Approaches :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation .
  • Nanoparticle Formulation : Use PLGA or liposomal carriers to enhance bioavailability .
  • Co-Solvent Systems : Optimize water-miscible solvents (e.g., Cremophor EL/PBS mixtures) while monitoring stability .

Structural and Mechanistic Analysis

Q. How does the cyclohexyl substituent modulate the compound’s pharmacokinetic profile?

  • Methodology :

  • LogP Measurement : Determine octanol/water partition coefficient via shake-flask method. Compare with analogs lacking the cyclohexyl group .
  • CYP450 Metabolism Assay : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .

Q. Can X-ray crystallography reveal conformational flexibility in the carboxamide moiety?

  • Protocol :

  • Grow single crystals via slow evaporation (solvent: chloroform/methanol).
  • Collect diffraction data (e.g., Cu-Kα radiation, 293 K) and refine structure using SHELXL.
  • Analyze torsion angles (e.g., C–N–C=O) to assess rotational barriers .

Data Contradiction Analysis

Q. Why do antimicrobial studies report conflicting MIC values for structurally similar quinoline-carboxamides?

  • Root Causes :

  • Stereochemical Variants : Enantiomers may exhibit differing activities; confirm stereochemistry via chiral HPLC .
  • Resistance Mechanisms : Test against efflux pump-deficient strains (e.g., S. aureus NorA knockout) .

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